(2-Methyl-1H-indol-6-yl)methanamine CAS number
(2-Methyl-1H-indol-6-yl)methanamine CAS number
An in-depth technical analysis of (2-Methyl-1H-indol-6-yl)methanamine (CAS: 1367993-80-3), designed for medicinal chemists, synthetic biologists, and drug development professionals.
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal heterocyclic building block to balance target affinity, metabolic stability, and synthetic tractability. (2-Methyl-1H-indol-6-yl)methanamine represents a highly strategic scaffold in modern drug discovery. By combining the privileged indole core with a sterically shielding 2-methyl group and a versatile 6-methanamine linker, this molecule serves as a critical intermediate for synthesizing advanced targeted therapies, including mutant KRAS inhibitors and mitochondrial metabolic modulators. This guide deconstructs its physicochemical profile, self-validating synthetic workflows, and mechanistic applications in oncology.
Physicochemical Profiling & Structural Rationale
The utility of (2-Methyl-1H-indol-6-yl)methanamine stems from its precise structural geometry. The indole ring is a well-documented "privileged scaffold" that mimics endogenous neurotransmitters and amino acids (e.g., tryptophan). However, the specific substitution pattern of this molecule provides two distinct pharmacological advantages:
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Metabolic Shielding: The methyl group at the 2-position actively prevents oxidative metabolism (hydroxylation) at the electron-rich C2 position of the indole ring—a common metabolic liability that drastically shortens the pharmacokinetic half-life of unsubstituted indoles[1].
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Vectorized Linker: The primary amine at the 6-position provides a flexible, highly reactive nucleophilic vector. It allows the indole core to anchor deeply within hydrophobic protein pockets while projecting the methanamine linker into solvent-exposed regions to form amides, sulfonamides, or secondary amines [2].
Table 1: Quantitative Physicochemical Profile
| Property | Value |
| IUPAC Name | 1-(2-methyl-1H-indol-6-yl)methanamine |
| CAS Number | 1367993-80-3 |
| Molecular Formula | C10H12N2 |
| Molecular Weight | 160.22 g/mol |
| SMILES | Cc1cc2ccc(CN)cc2[nH]1 |
| InChIKey | XFDJTZHMJBBKHD-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (Primary amine -NH2, Indole -NH) |
| Hydrogen Bond Acceptors | 1 (Primary amine Nitrogen) |
Synthetic Methodology: Chemoselective Nitrile Reduction
To integrate this building block into a high-throughput drug discovery pipeline, a robust, scalable synthesis is required. The most reliable route to (2-Methyl-1H-indol-6-yl)methanamine is the chemoselective reduction of its precursor, 2-methyl-1H-indole-6-carbonitrile.
Causality in Reagent Selection: While catalytic hydrogenation (e.g., Raney Nickel with H2 gas) is a standard method for nitrile reduction, the high pressures required can lead to the unwanted partial saturation of the indole's pyrrole ring. Utilizing Lithium Aluminum Hydride (LiAlH4) ensures absolute chemoselectivity, reducing only the cyano group to the primary amine while leaving the aromatic indole core completely intact.
Self-Validating Bench Protocol
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Reagent Preparation: In a flame-dried, argon-purged round-bottom flask, suspend 2.0 equivalents of LiAlH4 in anhydrous Tetrahydrofuran (THF) at 0 °C.
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Substrate Addition: Dissolve 1.0 equivalent of 2-methyl-1H-indole-6-carbonitrile in anhydrous THF. Add this dropwise to the LiAlH4 suspension over 30 minutes.
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Validation Check: The dropwise addition controls the exothermic release of hydrogen gas, preventing thermal runaway and the formation of secondary amine dimers.
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Reflux & Monitoring: Remove the ice bath and heat the reaction to 65 °C (reflux) for 4 hours.
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Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the UV-active nitrile starting material and the appearance of a baseline spot that stains positively (purple/pink) with a Ninhydrin dip confirms the successful formation of the primary amine.
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Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH4 used, sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.
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Causality: This specific stoichiometric quenching sequence forces the hazardous aluminum salts to precipitate as a granular, white solid rather than a gelatinous emulsion, drastically improving filtration yields and preventing product entrapment.
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Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography using a gradient of Dichloromethane / Methanol / Ammonium Hydroxide (90:9:1).
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Causality: The addition of 1% NH4OH neutralizes the acidic silanol groups on the silica gel. This prevents the primary amine from streaking, ensuring a sharp elution band and an isolated purity of >98%.
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Figure 1: Chemoselective synthetic workflow for (2-Methyl-1H-indol-6-yl)methanamine via nitrile reduction.
Applications in Drug Discovery: Targeting KRAS and Cellular Metabolism
The 6-methanamine functional group is an ideal nucleophile for coupling with electrophiles (e.g., sulfonyl chlorides, carboxylic acids) to generate vast libraries of biologically active sulfonamides and amides.
Mutant KRAS Inhibition
Historically, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for GTP and lack of deep binding pockets. However, recent breakthroughs have utilized indole-based scaffolds to allosterically bind mutant KRAS. According to recent patent literature, derivatives synthesized from 1H-indole-6-methanamine and its 2-methyl analogs act as potent inhibitors of RAS-family proteins [3].
These compounds bind to both GDP- and GTP-bound KRAS, sterically disrupting key protein-protein interactions with downstream effectors like SOS1 (a guanine nucleotide exchange factor) and CRAF. The rigid 2-methylindole core anchors the molecule in the Switch-II allosteric pocket, while the methanamine linker projects directly into the SOS1 interface, halting tumor cell proliferation.
Figure 2: Mechanism of action for indole-6-methanamine derivatives in mutant KRAS inhibition.
Mitochondrial ATP Production Inhibition
Beyond oncology signaling cascades, the (2-Methyl-1H-indol-6-yl)methanamine scaffold is instrumental in metabolic targeting. Recent research has demonstrated that N-(1H-indol-6-ylmethyl)benzenesulfonamide analogs function as severe metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells [4].
By utilizing the 6-methanamine as a linker to a benzenesulfonamide moiety, researchers created compounds that rapidly deplete ATP in MiaPaCa-2 cell lines, exploiting the metabolic vulnerabilities of aggressive tumors. The integration of a 2-methyl substitution in these libraries enhances lipophilicity, which directly improves mitochondrial membrane penetration and intracellular accumulation.
References
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Sigma-Aldrich. "(2-methyl-1H-indol-6-yl)methanamine | 1367993-80-3". MilliporeSigma Product Catalog. 1[1]
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PubChemLite. "(2-methyl-1h-indol-6-yl)methanamine - XFDJTZHMJBBKHD-UHFFFAOYSA-N". Université du Luxembourg. 2[2]
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Google Patents. "EP3931188B1 - New isoindolinone substituted indoles and derivatives as ras inhibitors". European Patent Office. 3[3]
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ResearchGate. "Synthesis and Biological Evaluation of N‐(1H‐Indol‐6‐ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells". ChemMedChem. 4[4]
Sources
- 1. (2-methyl-1H-indol-6-yl)methanamine | 1367993-80-3 [sigmaaldrich.com]
- 2. PubChemLite - XFDJTZHMJBBKHD-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 3. EP3931188B1 - New isoindolinone substituted indoles and derivatives as ras inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
